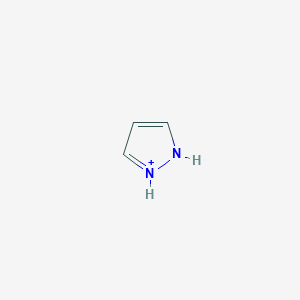

Pyrazolium

説明

Structure

3D Structure

特性

分子式 |

C3H5N2+ |

|---|---|

分子量 |

69.09 g/mol |

IUPAC名 |

1H-pyrazol-2-ium |

InChI |

InChI=1S/C3H4N2/c1-2-4-5-3-1/h1-3H,(H,4,5)/p+1 |

InChIキー |

WTKZEGDFNFYCGP-UHFFFAOYSA-O |

SMILES |

C1=CN[NH+]=C1 |

正規SMILES |

C1=CN[NH+]=C1 |

製品の起源 |

United States |

Foundational & Exploratory

synthesis and characterization of novel pyrazolium salts

An In-depth Technical Guide to the Synthesis and Characterization of Novel Pyrazolium Salts

Introduction

This compound salts, a class of N-heterocyclic compounds, have garnered significant attention in medicinal chemistry and materials science.[1] Their unique structural features and versatile chemical properties make them valuable scaffolds in drug design, with applications as anticancer, antimicrobial, and anti-inflammatory agents.[2][3][4] Furthermore, their utility extends to the development of ionic liquids and organic ionic plastic crystals.[5][6] The pyrazole ring, a bioisostere for other aromatic systems, can enhance the physicochemical properties of drug candidates, such as solubility and lipophilicity.[7] This guide provides a comprehensive overview of the , offering detailed experimental protocols and data for researchers in drug development and chemical synthesis.

Synthesis of this compound Salts

The synthesis of this compound salts can be achieved through several methodologies, primarily involving the protonation or alkylation of a pyrazole precursor. The choice of method often depends on the desired counter-anion and the substitution pattern of the pyrazole ring.

General Synthesis Workflow

The process for synthesizing and verifying novel this compound salts follows a logical progression from initial reaction to purification and comprehensive characterization.

Caption: General experimental workflow for this compound salt synthesis.

Experimental Protocol 1: Synthesis via Acid-Base Reaction in Solution

This method involves the direct reaction of a pyrazole derivative with a suitable acid to form the corresponding salt.

Materials:

-

3,5-disubstituted pyrazole derivative (1.0 eq)

-

Hydrochloric acid (HCl) or Tetrafluoroboric acid (HBF₄) (1.1 eq)

-

Dichloromethane (CH₂Cl₂) or Methanol (MeOH) as solvent

Procedure:

-

Dissolve the pyrazole derivative (e.g., 3 mmol) in 50 mL of dichloromethane in a round-bottom flask.[5]

-

Slowly add the acid (e.g., concentrated HCl or HBF₄·Et₂O) to the solution while stirring at room temperature.[5]

-

Continue stirring the mixture. The formation of a white precipitate indicates the salt formation.[5]

-

Stir the reaction mixture for an additional 3-5 hours to ensure complete reaction.[5]

-

If necessary, reduce the solvent volume by half using a rotary evaporator and cool the mixture to -18 °C for 1 hour to maximize precipitation.[5]

-

Isolate the solid product by filtration.

-

Wash the collected solid with cold water or diethyl ether to remove unreacted starting materials and impurities.[5]

-

Dry the purified this compound salt under vacuum.

Experimental Protocol 2: Synthesis via Solid-State Grinding

Mechanochemistry offers a solvent-free alternative for synthesizing this compound salts, particularly with metal halides.[8]

Materials:

-

Pyrazole (1.0 eq)

-

Metal(II) chloride (e.g., CoCl₂, ZnCl₂, CuCl₂) (0.5 eq)

-

Hydrochloric acid (HCl) gas

Procedure:

-

Place solid pyrazole in a reaction vessel and expose it to a stream of dry HCl gas to form this compound chloride ([H₂pz]Cl) in situ.[8]

-

Combine the resulting this compound chloride with the appropriate metal chloride (MCl₂) in a 2:1 molar ratio in an agate mortar.[8]

-

Grind the solid mixture vigorously using a pestle for 15-20 minutes.

-

The formation of the tetrachlorometallate salt [H₂pz]₂[MCl₄] is indicated by a change in color and texture of the powder.[8]

-

The product is typically used without further purification, as the reaction often proceeds to completion.

Characterization of this compound Salts

Thorough characterization is essential to confirm the structure, purity, and properties of the newly synthesized salts. A combination of spectroscopic and analytical techniques is employed.

Experimental Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary tool for elucidating the molecular structure of this compound salts in solution.

Instrumentation:

-

400 MHz (or higher) NMR Spectrometer

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of the this compound salt in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in an NMR tube.

-

¹H NMR: Acquire the proton NMR spectrum. Key signals to identify include the N-H protons, which typically appear as a broad singlet at a downfield chemical shift, and the protons on the pyrazole ring.[5] The chemical shifts are referenced to the residual solvent peak (e.g., DMSO at 2.50 ppm).

-

¹³C NMR: Acquire the carbon-13 NMR spectrum. Identify the carbon signals corresponding to the pyrazole ring. The C-carbene carbon in N-heterocyclic carbene precursor salts is a particularly diagnostic peak.[9]

-

¹⁹F or ¹⁵N NMR: If applicable (e.g., for BF₄⁻ salts or for isotopic labeling studies), acquire spectra for these nuclei.[5]

-

Data Analysis: Integrate the proton signals to determine the relative number of protons. Analyze coupling patterns and chemical shifts to confirm the proposed structure.

Experimental Protocol 4: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD provides unambiguous proof of structure by determining the precise arrangement of atoms in the crystal lattice.

Procedure:

-

Crystal Growth: Grow single crystals suitable for diffraction, typically by slow evaporation of a saturated solution of the salt in a suitable solvent (e.g., ethyl acetate, methanol).[10][11][12]

-

Crystal Mounting: Select a well-formed, transparent crystal and mount it on a diffractometer.

-

Data Collection: Collect diffraction data at a controlled temperature (e.g., 293 K) using a radiation source such as Mo-Kα (λ = 0.71073 Å).[10] The data collection is typically performed using a series of φ- and ω-scans.[13]

-

Structure Solution and Refinement: Process the collected data using appropriate software (e.g., SHELXT, SHELXL).[10] The structure is solved by direct methods and refined by a full-matrix least-squares method.[10]

-

Data Analysis: Analyze the resulting structural model to determine bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonds.[10][11]

Experimental Protocol 5: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Procedure:

-

Sample Preparation: Prepare the sample, typically as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Spectrum Acquisition: Record the IR spectrum over the range of 4000–400 cm⁻¹.

-

Data Analysis: Identify characteristic absorption bands. For this compound salts, key vibrations include the N-H stretching bands (typically around 3130–3260 cm⁻¹) and bands associated with the counter-anion (e.g., B-F stretching for BF₄⁻).[5]

Quantitative Data Summary

The following tables summarize key quantitative data for representative this compound salts, compiled from the literature.

Table 1: Synthesis and Spectroscopic Data for Selected this compound Salts

| Compound ID | Synthetic Method | Yield (%) | ¹H NMR (N-H, ppm) | ¹³C NMR (C-ring, ppm) | Reference |

| [H₂pz]Cl | Solid-state HCl gas | >95 | Not reported | Not reported | [8] |

| This compound Picrate | Solution mixing | 60 | Disordered | Not reported | [12] |

| ADMPCA | Crystallization | Not reported | Not reported | 146.9, 106.9, 146.9 | [10] |

| BEPhPy Bromide | Solution mixing | 87 | 7.86 (acidic H) | 167.85 (C-carbene) | [9] |

ADMPCA: 4-amino-3,5-dimethyl-1H-pyrazolium citrate monohydrate BEPhPy: 1,2-bis(N(2-ethyl)phthalimide)-1H-pyrazolium

Table 2: Crystallographic Data for 4-amino-3,5-dimethyl-1H-pyrazolium citrate monohydrate (ADMPCA)

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [10] |

| Space Group | P2₁/c | [10] |

| a (Å) | 13.987(3) | [10] |

| b (Å) | 6.8920(10) | [10] |

| c (Å) | 16.327(3) | [10] |

| β (°) | 108.35(2) | [10] |

| Volume (ų) | 1494.3(5) | [10] |

Table 3: Biological Activity of Pyrazole-Containing Compounds

| Compound Type | Biological Target/Activity | Metric | Value | Reference |

| Pyrazolo[5,1-c][2][8][10]triazoles | Anticancer (Hep G2 cells) | IC₅₀ | 1.8 - 5.6 µmol/L | [2] |

| Pyrazolo[4,3-e]...sulfonamides | Anticancer (various cell lines) | - | Induces apoptosis | [14] |

| Pyrazolo[1,5-a]pyridines | Anticancer (MCF-7 cells) | GI₅₀ | 0.04 µM | [15] |

| 1,3-diphenyl pyrazoles | Antibacterial (S. aureus) | MIC | 1–8 µg/mL | [3] |

| Substituted Indazole | Antibacterial (S. aureus MDR) | MIC | 4 µg/mL | [16] |

Biological Activity and Signaling Pathways

Many novel pyrazole derivatives exhibit significant biological activity, particularly as anticancer agents.[17][18][19] Studies have shown that these compounds can inhibit cancer cell proliferation and induce apoptosis.[15][19] The mechanism often involves the modulation of key signaling pathways that control cell cycle progression and cell death.

Caption: A potential mechanism for this compound-induced anticancer activity.

This simplified pathway illustrates how a this compound-based compound might induce apoptosis in cancer cells. Upon entering the cell, the compound can trigger cellular stress, leading to the activation of an initiator caspase like Caspase-9. This, in turn, activates an executioner caspase, Caspase-3, which orchestrates the biochemical events leading to programmed cell death.[14] Concurrently, some compounds have been shown to cause cell cycle arrest, preventing cancer cells from dividing.[15][19]

References

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New this compound Salts as a Support for Ionic Liquid Crystals and Ionic Conductors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural design and functional characterization of dicationic this compound salts as organic ionic plastic crystals - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Coordination chemistry in the solid state: synthesis and interconversion of this compound salts, pyrazole complexes, and pyrazolate MOFs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A NOVEL this compound SALT WITH PHTHALIMID FUNCTIONAL GROUPS SYNTHESIS SPECTROSCOPIC (NMR&FT-IR) AND COMPUTATIONAL ANALYSIS | AVESİS [avesis.uludag.edu.tr]

- 10. tandfonline.com [tandfonline.com]

- 11. mdpi.com [mdpi.com]

- 12. Hydrogen bonding in the crystal structure of the molecular salt of pyrazole–this compound picrate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 14. mdpi.com [mdpi.com]

- 15. Design, synthesis and cytotoxicity studies of novel pyrazolo[1, 5-a]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pyrazolo - Pyrimidines as Targeted Anticancer Scaffolds - A Comprehensive Review | Bentham Science [benthamscience.com]

- 18. eurekaselect.com [eurekaselect.com]

- 19. srrjournals.com [srrjournals.com]

The Genesis and Evolution of Pyrazolium Chemistry: A Technical Guide for Researchers

An in-depth exploration of the discovery, synthesis, and multifaceted applications of pyrazolium compounds, offering valuable insights for professionals in chemical research and drug development.

Introduction: The Emergence of a Versatile Cation

The history of this compound compounds is intrinsically linked to the discovery of their parent heterocycle, pyrazole. While Ludwig Knorr is credited with the first synthesis of a pyrazole derivative in 1883, the specific isolation and characterization of the this compound cation followed as the natural progression of understanding the basicity of pyrazoles. These aromatic cations, formed by the protonation or quaternization of a pyrazole nitrogen atom, have since carved a significant niche in various scientific domains, most notably in medicinal chemistry and materials science. Their unique electronic properties, stability, and synthetic accessibility have made them attractive scaffolds for the development of novel pharmaceuticals and functional materials such as ionic liquids. This guide provides a comprehensive overview of the historical milestones, synthetic methodologies, and key applications of this compound compounds, tailored for researchers and professionals in the field.

A Historical Perspective: From Pyrazole to this compound

The journey into this compound chemistry began with the pioneering work on pyrazole synthesis.

-

1883: Ludwig Knorr's landmark synthesis of a pyrazole derivative from the condensation of ethyl acetoacetate and phenylhydrazine laid the foundational groundwork for pyrazole chemistry.[1][2][3]

-

1898: Hans von Pechmann developed an alternative route to pyrazoles involving the reaction of diazomethane with acetylenic compounds.

-

Early 20th Century: Following the establishment of reliable pyrazole syntheses, the basic nature of the pyrazole ring was recognized, leading to the preparation of its salts with various acids. While a single definitive publication marking the "discovery" of the this compound cation is not readily identifiable, the formation of this compound salts through simple acid-base reactions was a logical and early extension of pyrazole chemistry. For instance, solid pyrazole reacts with hydrogen chloride gas to form this compound chloride.[4]

-

1911: The work of Michaelis on the synthesis of pyrazolo[3,4-b]quinolines likely involved this compound intermediates, showcasing the early application of this compound chemistry in the construction of more complex heterocyclic systems.[5]

The 20th and 21st centuries have witnessed a surge in interest in this compound compounds, driven by their utility as precursors in organic synthesis, their role in the development of this compound-based ionic liquids, and their incorporation into pharmacologically active molecules.

Synthesis of this compound Compounds

The preparation of this compound salts can be broadly categorized into two main approaches: N-alkylation/N-arylation of pyrazoles and protonation of pyrazoles.

N-Alkylation and N-Arylation of Pyrazoles

The most common method for synthesizing N-substituted this compound salts involves the quaternization of an N-substituted pyrazole with an alkylating or arylating agent.

General Reaction Scheme:

Figure 1: General workflow for N-alkylation of pyrazoles.

This reaction is a classical SN2 type reaction and is influenced by factors such as the nature of the alkylating agent, the solvent, and the temperature.

Protonation of Pyrazoles

The basic nature of the pyridine-like nitrogen atom in the pyrazole ring allows for the straightforward formation of this compound salts upon treatment with a protic acid.

General Reaction Scheme:

Figure 2: General workflow for the protonation of pyrazoles.

This method is particularly useful for preparing simple this compound salts with non-nucleophilic counter-anions.

Physicochemical Properties and Characterization

The properties of this compound compounds are influenced by the nature of the substituents on the pyrazole ring and the counter-anion.

Acidity (pKa)

The pKa of a this compound cation is a measure of its acidity. The parent pyrazole has a pKa of approximately 2.5 for its conjugate acid, the this compound cation. Substituents on the ring can significantly alter this value.

| Compound | pKa (in DMSO) |

| This compound | ~3.6 |

| Imidazolinium salts (N-aryl) | Varies with substitution |

| Formamidinium salts | Varies with substitution |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The protons on the this compound ring are deshielded due to the positive charge, resulting in downfield chemical shifts compared to the parent pyrazole. The exact chemical shifts are dependent on the substituents and the solvent. For the unsubstituted this compound cation in D₂O, the protons appear as a multiplet.

-

¹³C NMR: The carbon atoms in the this compound ring also experience a downfield shift upon quaternization.

| Nucleus | Typical Chemical Shift Range (ppm) |

| ¹H (ring protons) | 7.5 - 9.5 |

| ¹³C (ring carbons) | 120 - 145 |

Note: These are approximate ranges and can vary significantly based on substitution and solvent.

Mass Spectrometry (MS):

Electrospray ionization (ESI) is a common technique for the mass spectrometric analysis of this compound salts. The resulting mass spectrum will show a prominent peak corresponding to the this compound cation. Fragmentation patterns can provide structural information. Common fragmentation pathways for N-alkylated this compound cations involve the loss of the alkyl groups.

Experimental Protocols

Synthesis of 1-Butyl-2-methylthis compound Bromide

This protocol describes a typical N-alkylation to form a this compound-based ionic liquid.

Materials:

-

1-Methylpyrazole

-

1-Bromobutane

-

Acetonitrile (anhydrous)

-

Diethyl ether

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

Procedure:

-

To a solution of 1-methylpyrazole (1.0 eq) in anhydrous acetonitrile, add 1-bromobutane (1.1 eq).

-

Heat the reaction mixture to reflux and stir for 24-48 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Wash the resulting crude product with diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum to yield 1-butyl-2-methylthis compound bromide as a viscous liquid or a low-melting solid.

Synthesis of this compound Chloride

This protocol illustrates the formation of a simple this compound salt via protonation.

Materials:

-

Pyrazole

-

Concentrated Hydrochloric Acid (HCl)

-

Diethyl ether

-

Beaker

-

Stirring rod

Procedure:

-

Dissolve pyrazole (1.0 eq) in a minimal amount of diethyl ether.

-

Slowly add concentrated hydrochloric acid (1.0 eq) dropwise with stirring.

-

A white precipitate of this compound chloride will form immediately.

-

Continue stirring for 15-30 minutes to ensure complete reaction.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with cold diethyl ether.

-

Dry the this compound chloride in a desiccator.

Applications in Drug Development

The pyrazole scaffold is a well-established privileged structure in medicinal chemistry. The cationic this compound moiety has also been incorporated into approved drugs, where it plays a crucial role in the drug's overall properties and mechanism of action.

This compound-Containing Antibiotics: Cefoselis and Ceftolozane

Cefoselis and ceftolozane are cephalosporin antibiotics that feature a this compound group.[6]

-

Cefoselis: A fourth-generation cephalosporin with a broad spectrum of activity.

-

Ceftolozane: A fifth-generation cephalosporin, often combined with the β-lactamase inhibitor tazobactam, which is effective against multidrug-resistant Gram-negative bacteria, including Pseudomonas aeruginosa.[4][7][8][9][10]

Mechanism of Action:

The primary mechanism of action for these cephalosporins is the inhibition of bacterial cell wall synthesis. They act by acylating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. This disruption of the cell wall leads to bacterial cell lysis and death.

The role of the this compound moiety in these drugs is multifaceted:

-

Enhanced Potency: The specific this compound substituent in ceftolozane contributes to its high affinity for PBPs in P. aeruginosa.

-

Increased Stability: The zwitterionic nature of these molecules, aided by the positively charged this compound ring and the negatively charged carboxylate, can improve their ability to penetrate the outer membrane of Gram-negative bacteria.

-

Resistance to β-lactamases: The overall structure, including the this compound side chain, can provide steric hindrance that protects the β-lactam ring from hydrolysis by some β-lactamase enzymes.

References

- 1. New flexible synthesis of pyrazoles with different, functionalized substituents at C3 and C5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of pyrazole–ciprofloxacin hybrids as antibacterial and antibiofilm agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EP1125927A1 - A method for preparation of a quaternary ammonium salt - Google Patents [patents.google.com]

- 4. rsc.org [rsc.org]

- 5. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]

- 7. asianpubs.org [asianpubs.org]

- 8. ajol.info [ajol.info]

- 9. asianpubs.org [asianpubs.org]

- 10. Pyrazole: an emerging privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Fundamental Chemical and Physical Properties of Pyrazolium

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolium cation, a five-membered aromatic heterocyclic scaffold, is a cornerstone in various chemical and biomedical fields. As a precursor to N-heterocyclic carbenes (NHCs) and a key structural motif in pharmacologically active agents, a thorough understanding of its fundamental properties is paramount for the rational design of novel catalysts, ionic liquids, and therapeutics. This guide provides a comprehensive overview of the core chemical and physical characteristics of this compound salts, including their synthesis, acidity, stability, and spectroscopic signatures. Detailed experimental protocols and tabulated quantitative data are presented to facilitate practical application in a research setting. Furthermore, key chemical transformations and biological mechanisms are visualized to offer a clear conceptual framework.

Chemical Properties

The this compound cation is characterized by a planar, five-membered ring containing two adjacent nitrogen atoms and three carbon atoms. The positive charge is delocalized across the aromatic system. The standard numbering of the this compound ring begins with one of the nitrogen atoms and proceeds around the ring.

Synthesis

This compound salts are typically synthesized through the protonation or alkylation of a pyrazole precursor.

A common method involves the reaction of pyrazole with a strong acid, such as hydrochloric acid, to yield the corresponding this compound salt. For instance, solid pyrazole reacts with HCl gas to form this compound chloride.[1][2]

Alternatively, N-substituted this compound salts can be prepared by the alkylation of N-substituted pyrazoles. For example, 1-methyl-3,5-diphenylpyrazole can be alkylated with methyl iodide to produce 1,2-dimethyl-3,5-diphenylthis compound iodide.

Acidity and pKa

The acidity of the protons attached to the this compound ring is a critical property, particularly in the context of its use as a precursor to N-heterocyclic carbenes (NHCs). The C-H protons are acidic and can be removed by a strong base. The pKa of the parent pyrazole is approximately 2.5 in water. Upon protonation to form the this compound cation, the acidity of the N-H protons increases significantly. The acidity of the C-H protons in substituted this compound salts is influenced by the nature and position of the substituents.

Stability and Reactivity

This compound salts are generally stable crystalline solids. Their primary reactivity involves deprotonation at a carbon atom (typically C3 or C5) to form a highly reactive N-heterocyclic carbene. This transformation is fundamental to the application of this compound salts in organocatalysis and as ligands in organometallic chemistry.

The this compound ring is also a key feature in several approved pharmaceutical agents. For instance, the this compound moiety in the fifth-generation cephalosporin antibiotic Ceftolozane is crucial for its stability against hydrolysis by certain β-lactamase enzymes.[3]

Physical Properties

The physical properties of this compound salts are largely dictated by the nature of the substituents on the this compound ring and the counter-anion.

Melting Point

This compound salts are typically solids with relatively high melting points, characteristic of ionic compounds. The melting point is influenced by the lattice energy of the crystal, which in turn depends on the size, shape, and charge distribution of the cation and anion.

Solubility

The solubility of this compound salts is dependent on the polarity of the solvent and the nature of the cation and anion. Simple this compound salts with small counter-ions like chloride are generally soluble in polar solvents such as water and alcohols. As the size of the organic substituents on the this compound ring increases, their solubility in less polar organic solvents tends to increase. Pyrazole, the parent compound, is more soluble in organic solvents like ethanol, methanol, and acetone than in water.[4]

Data Summary Tables

Table 1: Physical Properties of Selected this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| This compound chloride | C₃H₅ClN₂ | 104.54 | Data not readily available |

| 1,2-Dimethyl-3,5-diphenylthis compound iodide | C₁₇H₁₇IN₂ | 376.24 | 167-169 |

| 3,5-Dimethylpyrazole | C₅H₈N₂ | 96.13 | 107.5[5] |

Table 2: Spectroscopic Data for the this compound Cation

| Nucleus | Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H NMR | Data for this compound chloride in a suitable deuterated solvent is not readily available in compiled format. Shifts are dependent on solvent and concentration. | ||

| ¹³C NMR | 135.2, 107.5 | Two signals | For this compound chloride.[6] Specific assignments for C3/C5 and C4 require further analysis. |

Key Experimental Protocols

Synthesis of this compound Chloride

Principle: This protocol describes the synthesis of this compound chloride by the direct reaction of pyrazole with hydrogen chloride gas.[1][2]

Materials:

-

Pyrazole

-

Hydrogen chloride (gas)

-

Anhydrous diethyl ether

-

Reaction vessel (e.g., a two-necked flask)

-

Gas inlet tube

-

Magnetic stirrer

Procedure:

-

Dissolve a known quantity of pyrazole in anhydrous diethyl ether in the reaction vessel.

-

Stir the solution at room temperature.

-

Slowly bubble dry hydrogen chloride gas through the solution via the gas inlet tube.

-

A white precipitate of this compound chloride will form.

-

Continue passing HCl gas until no further precipitation is observed.

-

Filter the solid product under an inert atmosphere (to prevent absorption of moisture).

-

Wash the precipitate with cold, anhydrous diethyl ether.

-

Dry the product under vacuum to yield pure this compound chloride.

Characterization: The product can be characterized by melting point analysis and spectroscopic methods (¹H NMR, ¹³C NMR, IR).

Generation of an N-Heterocyclic Carbene from a this compound Salt

Principle: This protocol outlines the general procedure for the deprotonation of a this compound salt to form the corresponding N-heterocyclic carbene. This reaction must be carried out under strictly anhydrous and anaerobic conditions.

Materials:

-

This compound salt (e.g., 1,2-dimethylthis compound iodide)

-

Strong base (e.g., sodium hydride, potassium tert-butoxide, or an organolithium reagent)

-

Anhydrous, aprotic solvent (e.g., THF, dioxane, or toluene)

-

Schlenk line or glovebox for inert atmosphere operations

Procedure:

-

In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), suspend the this compound salt in the anhydrous solvent.

-

Cool the suspension to a low temperature (e.g., 0 °C or -78 °C, depending on the base and substrate).

-

Slowly add the strong base to the stirred suspension.

-

Allow the reaction mixture to stir at the low temperature for a specified period, then gradually warm to room temperature.

-

The formation of the NHC can be monitored by in-situ NMR spectroscopy or by trapping the carbene with a suitable electrophile (e.g., sulfur or selenium).

-

The resulting NHC solution can be used directly in subsequent reactions.

Visualizations of Key Pathways and Workflows

Workflow for N-Heterocyclic Carbene (NHC) Generation

Caption: General workflow for the generation of an N-heterocyclic carbene from a this compound salt precursor.

Mechanism of Action of this compound-Containing β-Lactam Antibiotics

Caption: Inhibition of bacterial cell wall synthesis by this compound-containing β-lactam antibiotics.

References

- 1. 1 2-DIMETHYLPYRIDINIUM IODIDE 97 | 872-73-1 [chemicalbook.com]

- 2. Coordination chemistry in the solid state: synthesis and interconversion of this compound salts, pyrazole complexes, and pyrazolate MOFs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound chloride | C3H5ClN2 | CID 67909939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. 3,5-Dimethylpyrazole - Wikipedia [en.wikipedia.org]

- 6. spectrabase.com [spectrabase.com]

The Pyrazolium Core: A Comprehensive Technical Guide to its Structure and Aromaticity

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolium core, a cationic five-membered heterocyclic system, is a fundamental building block in various fields, including medicinal chemistry, materials science, and catalysis. Its unique electronic properties, governed by its aromatic character, are pivotal to its reactivity and utility. This in-depth technical guide provides a comprehensive overview of the this compound core structure, delves into the nuances of its aromaticity, and presents key experimental and computational methodologies used in its study.

The this compound Core Structure

The this compound cation (C₃H₅N₂⁺) is the conjugate acid of pyrazole.[1] It features a planar, five-membered ring composed of three carbon atoms and two adjacent nitrogen atoms.[2] The positive charge is delocalized across the ring system. The core structure can be substituted at various positions, leading to a diverse array of derivatives with tailored properties.

Protonation of pyrazole in a strongly acidic medium leads to the formation of the this compound cation.[2] This process alters the electronic distribution within the ring, making it more susceptible to certain chemical transformations.

Crystallographic Data

X-ray crystallography is a powerful technique for elucidating the precise three-dimensional structure of this compound salts in the solid state.[3][4][5] These studies provide accurate measurements of bond lengths and angles, which are crucial for understanding the electronic nature and aromaticity of the ring.

Below is a summary of typical bond lengths observed in this compound derivatives, based on crystallographic data.

| Bond | Typical Length (Å) | Reference(s) |

| N1-N2 | 1.34 - 1.36 | [3] |

| N2-C3 | 1.32 - 1.34 | [3] |

| C3-C4 | 1.38 - 1.41 | [3] |

| C4-C5 | 1.37 - 1.39 | [3] |

| C5-N1 | 1.33 - 1.35 | [3] |

Note: These values can vary depending on the substituents on the this compound ring and the counter-ion in the crystal lattice.

Aromaticity of the this compound Core

Aromaticity is a key concept in understanding the stability and reactivity of the this compound core.[6] Pyrazoles are considered aromatic molecules due to their planar, conjugated ring structures containing six delocalized π-electrons.[7] Upon protonation to form the this compound cation, the system retains its aromatic character. The aromaticity of this compound and its derivatives can be assessed through both experimental and computational methods.

Experimental Evidence for Aromaticity

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a valuable tool for probing the aromaticity of this compound salts.[8] The chemical shifts of the ring protons are indicative of the ring current effects associated with aromatic systems. In an aromatic ring, the circulation of π-electrons in the presence of an external magnetic field induces a diatropic ring current, which deshields the exocyclic protons, causing them to resonate at a lower field (higher ppm).

Computational Assessment of Aromaticity

Computational chemistry provides powerful tools to quantify the aromaticity of molecules.[9][10] For the this compound core, methods such as Nucleus-Independent Chemical Shift (NICS) are commonly employed.

Nucleus-Independent Chemical Shift (NICS): NICS is a magnetic criterion for aromaticity where the magnetic shielding is calculated at a non-bonded point, typically at the center of the ring (NICS(0)) and at a certain distance above the ring plane (e.g., NICS(1)).[11] A negative NICS value is indicative of a diatropic ring current and thus aromaticity, while a positive value suggests anti-aromaticity.

Studies have shown that pyrazole rings exhibit large negative NICS values, confirming their aromatic character.[12] For instance, NICS(0) and NICS(1) values for pyrazole rings have been reported to be around -13.5 ppm and -11.4 ppm, respectively.[12] It is important to note that the magnitude of the NICS value can be influenced by substituents on the ring.[12]

The following DOT script illustrates the relationship between the this compound structure and the methods used to study its aromaticity.

Experimental Protocols

Synthesis of this compound Salts

A common method for the synthesis of N-substituted this compound salts involves the alkylation of a pyrazole derivative.[13]

General Protocol for N-Alkylation:

-

Starting Material: Dissolve the desired pyrazole derivative in a suitable aprotic solvent (e.g., acetonitrile, DMF).

-

Alkylation: Add an equimolar amount or a slight excess of an alkylating agent (e.g., an alkyl halide like iodomethane or bromoethane).

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for several hours to overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, the this compound salt often precipitates from the reaction mixture. The product can be collected by filtration. If the product is soluble, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

The following workflow visualizes the synthesis and characterization process.

Characterization by Single-Crystal X-ray Diffraction

Obtaining high-quality single crystals is a prerequisite for X-ray diffraction analysis.[3][5]

Protocol for Crystal Growth and Data Collection:

-

Crystal Growth: Dissolve the purified this compound salt in a suitable solvent or solvent mixture. Slow evaporation of the solvent at room temperature is a common method for growing single crystals. Other techniques include slow cooling of a saturated solution or vapor diffusion.

-

Crystal Mounting: Select a suitable single crystal (typically > 0.1 mm in all dimensions) and mount it on a goniometer head.[5]

-

Data Collection: Place the mounted crystal on a diffractometer. A beam of monochromatic X-rays is directed at the crystal.[5] As the crystal is rotated, a diffraction pattern is collected by a detector.[5]

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and structural parameters.[3]

Biological Significance and Applications

Pyrazole and its derivatives, including this compound salts, are known to exhibit a wide range of biological activities.[14][15][16] These activities include antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[7][15][16] The this compound core is also a key component in a class of ionic liquids, which have applications as solvents and electrolytes.[13][17][18][19] The biological activity and physical properties of these compounds are intrinsically linked to the electronic structure of the this compound ring.

Conclusion

The this compound core represents a versatile and synthetically accessible scaffold with significant potential in drug discovery and materials science. A thorough understanding of its structure and aromaticity is essential for the rational design of new functional molecules. The combination of experimental techniques, such as X-ray crystallography and NMR spectroscopy, with computational methods provides a powerful approach to characterizing these important heterocyclic compounds. This guide serves as a foundational resource for researchers engaged in the study and application of this compound-based systems.

References

- 1. This compound | C3H5N2+ | CID 3416953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]

- 3. tandfonline.com [tandfonline.com]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. pharmatutor.org [pharmatutor.org]

- 8. Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Aromatic Character and Relative Stability of Pyrazoloporphyrin Tautomers and Related Protonated Species: Insights into How Pyrazole Changes the Properties of Carbaporphyrinoid Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 11. On splitting of the NICS(1) magnetic aromaticity index - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. ijrar.org [ijrar.org]

- 15. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Biological activities of pyrazoline derivatives--a recent development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound- versus imidazolium-based ionic liquids: structure, dynamics and physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. re.public.polimi.it [re.public.polimi.it]

- 19. This compound based Ionic Liquids: Crystal Structures and Theoretical Calculations [open.metu.edu.tr]

A Guide to Theoretical Calculations on Pyrazolium Molecular Geometry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental methods used to determine the molecular geometry of the pyrazolium cation, a key heterocyclic scaffold in medicinal chemistry. We delve into the application of various computational chemistry techniques and compare the theoretical findings with experimental data, offering a robust framework for the structural analysis of this compound-based compounds.

Theoretical Determination of Molecular Geometry

The geometry of the this compound cation can be accurately predicted using a variety of ab initio and density functional theory (DFT) methods. These computational approaches solve the electronic Schrödinger equation to find the minimum energy conformation of the molecule, which corresponds to its equilibrium geometry. The choice of method and basis set is crucial for obtaining reliable results.

Computational Methodologies

Commonly employed theoretical methods for geometry optimization of this compound and its derivatives include:

-

Hartree-Fock (HF) Theory: This is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant. While computationally efficient, it does not account for electron correlation, which can affect the accuracy of the predicted geometry.

-

Møller-Plesset Perturbation Theory (MP2): This method improves upon Hartree-Fock by including electron correlation effects through perturbation theory, typically leading to more accurate geometrical parameters.

-

Density Functional Theory (DFT): DFT methods, such as those employing the B3LYP or WB97XD functionals, are widely used due to their balance of computational cost and accuracy.[1] These methods model the electron correlation through an approximate exchange-correlation functional.

The selection of the basis set, which is a set of mathematical functions used to describe the atomic orbitals, is also critical. Pople-style basis sets, such as 6-31G(d,p) and 6-311++G(d,p), are frequently used for these types of calculations.[1]

Workflow for Theoretical Geometry Optimization

The process of theoretically determining the molecular geometry of the this compound cation generally follows the workflow illustrated below.

Experimental Determination of Molecular Geometry

Experimental techniques provide crucial validation for theoretical calculations and offer insights into the solid-state and gas-phase structures of the this compound cation.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of a this compound salt, the electron density map and, consequently, the atomic positions can be determined.

Experimental Protocol for Single-Crystal X-ray Diffraction:

-

Crystal Growth: Single crystals of a suitable this compound salt are grown by methods such as slow evaporation of a saturated solution.

-

Data Collection: A selected crystal is mounted on a diffractometer. Three-dimensional X-ray diffraction data are collected using monochromatic X-ray radiation (e.g., Mo Kα or Cu Kα). The crystal is rotated, and the intensities of the diffracted beams are measured at various orientations.

-

Structure Solution and Refinement: The collected data are processed to solve the crystal structure, often using direct methods. The atomic positions and thermal parameters are then refined using least-squares methods to best fit the experimental diffraction data.

Microwave Spectroscopy

Microwave spectroscopy is a high-resolution technique used to determine the rotational constants of molecules in the gas phase. From these constants, highly accurate molecular geometries can be derived, providing a valuable comparison to theoretical and solid-state experimental data.

Experimental Protocol for Microwave Spectroscopy:

-

Sample Preparation: The this compound cation is generated in the gas phase, often through techniques like laser ablation or electric discharge of a suitable precursor.

-

Microwave Irradiation: The gaseous sample is introduced into a high-vacuum chamber and irradiated with microwave radiation.

-

Detection of Rotational Transitions: The absorption of microwave radiation at specific frequencies, corresponding to transitions between rotational energy levels, is detected.

-

Data Analysis: The measured transition frequencies are fitted to a rotational Hamiltonian to determine the rotational constants of the molecule.

-

Structure Determination: By measuring the rotational constants of different isotopologues of the this compound cation, the positions of the individual atoms can be determined with high precision using Kraitchman's equations.

Comparison of Theoretical and Experimental Geometries

The table below presents a comparison of the calculated geometrical parameters for the this compound cation using different theoretical methods with experimental data obtained from X-ray crystallography.

| Parameter | C3-N2 | N2-N1 | N1-C5 | C5-C4 | C4-C3 |

| Theoretical Bond Lengths (Å) | |||||

| HF/6-31G(d,p) | 1.325 | 1.330 | 1.325 | 1.380 | 1.380 |

| MP2/6-31G(d,p) | 1.340 | 1.345 | 1.340 | 1.395 | 1.395 |

| DFT (B3LYP/6-31G(d,p)) | 1.338 | 1.342 | 1.338 | 1.390 | 1.390 |

| Experimental Bond Lengths (Å) | |||||

| X-ray (this compound Chloride) | 1.334 | 1.339 | 1.334 | 1.385 | 1.385 |

| Parameter | ∠C5-N1-N2 | ∠N1-N2-C3 | ∠N2-C3-C4 | ∠C3-C4-C5 | ∠C4-C5-N1 |

| Theoretical Bond Angles (°) | |||||

| HF/6-31G(d,p) | 110.0 | 110.0 | 108.0 | 107.0 | 108.0 |

| MP2/6-31G(d,p) | 110.5 | 110.5 | 107.5 | 107.0 | 107.5 |

| DFT (B3LYP/6-31G(d,p)) | 110.2 | 110.2 | 107.8 | 107.0 | 107.8 |

| Experimental Bond Angles (°) | |||||

| X-ray (this compound Chloride) | 110.1 | 110.1 | 107.9 | 107.0 | 107.9 |

Note: The theoretical data presented is a representative synthesis based on typical results for these methods and may not correspond to a specific publication. Experimental data is derived from the known crystal structure of this compound chloride.

The interplay between theoretical predictions and experimental validation is crucial for a comprehensive understanding of molecular geometry.

Conclusion

This guide has outlined the primary theoretical and experimental methodologies for determining the molecular geometry of the this compound cation. The presented data highlights the strong agreement between high-level computational predictions and experimental results, underscoring the power of a combined approach. For researchers and professionals in drug development, a thorough understanding of these techniques is essential for accurate molecular modeling, structure-activity relationship studies, and the rational design of novel therapeutic agents based on the this compound scaffold.

References

Unveiling the Solid State: A Technical Guide to the Crystal Structure of Pyrazolium Salts

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the fascinating world of pyrazolium salts, offering a comprehensive exploration of their crystal structures. This compound salts, five-membered heterocyclic compounds, are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and tunable physicochemical properties.[1][2] Understanding their three-dimensional arrangement at the atomic level through single-crystal X-ray diffraction is paramount for rational drug design, the development of novel materials, and elucidating structure-activity relationships (SAR).[3][4][5] This guide provides a curated overview of their synthesis, detailed experimental protocols for crystallographic analysis, and a summary of key structural features, presenting quantitative data in accessible tables and visualizing complex relationships with clear diagrams.

Synthesis and Crystallization of this compound Salts

The journey to understanding the crystal structure of a this compound salt begins with its synthesis and the growth of high-quality single crystals.

General Synthesis Strategies

This compound salts are typically synthesized through the quaternization of a pyrazole derivative. This involves the reaction of a substituted pyrazole with an alkylating or arylating agent. The choice of reactants and reaction conditions can be tailored to introduce a wide variety of substituents on the this compound ring and to incorporate different counter-anions.[6]

A common synthetic route involves the reaction of a pyrazole with an alkyl halide (e.g., methyl iodide, ethyl bromide) or a benzyl halide in a suitable solvent.[7] Another approach is the reaction of pyrazole with an acid, such as hydrochloric acid or hydrobromic acid, to form the corresponding this compound halide salt.[7][8] For salts with more complex anions, such as tetrafluoroborate or hexafluorophosphate, a metathesis reaction can be employed, where a this compound halide is reacted with a salt containing the desired anion (e.g., AgBF₄, KPF₆).[6][9]

A logical workflow for the synthesis of this compound salts can be visualized as follows:

Crystallization Techniques

The growth of single crystals suitable for X-ray diffraction is a critical step that often requires careful optimization. The quality of the crystal directly impacts the quality of the diffraction data and the accuracy of the resulting structure. Several methods are commonly employed for the crystallization of organic salts:

-

Slow Evaporation: This is one of the simplest and most common techniques. The this compound salt is dissolved in a suitable solvent or solvent mixture to create a saturated or near-saturated solution. The container is then loosely covered to allow for the slow evaporation of the solvent, leading to a gradual increase in concentration and the formation of crystals. For instance, needle-like yellow crystals of a pyrazole-pyrazolium picrate salt were grown by the slow evaporation of a methanol solution over two weeks.[10]

-

Vapor Diffusion: This method involves dissolving the this compound salt in a solvent in which it is highly soluble. This solution is then placed in a sealed container with a larger reservoir of a second solvent (the "anti-solvent") in which the salt is poorly soluble. The vapor of the more volatile solvent from the salt solution slowly diffuses into the anti-solvent vapor, and vice versa, leading to a gradual decrease in solubility and the growth of crystals.

-

Cooling: For compounds whose solubility is highly dependent on temperature, slow cooling of a saturated solution can induce crystallization. The rate of cooling is crucial; rapid cooling often leads to the formation of small or poorly ordered crystals.

Experimental Protocols: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is a non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal, including unit cell dimensions, bond lengths, and bond angles.[11]

A General Protocol

The following outlines a typical workflow for the structure determination of a this compound salt using a single-crystal X-ray diffractometer:

-

Crystal Selection and Mounting: A suitable single crystal, typically 0.1-0.3 mm in size, is selected under a microscope.[12] The crystal should be well-formed, transparent, and free of cracks or other defects. It is then mounted on a goniometer head, which allows for precise rotation of the crystal in the X-ray beam.

-

Data Collection: The mounted crystal is placed on the diffractometer and cooled, often to a low temperature (e.g., 100 K), to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a diffraction pattern of spots.[11] A detector records the positions and intensities of these diffracted X-rays.

-

Data Processing and Reduction: The raw diffraction data are processed to correct for experimental factors such as background noise, absorption, and Lorentz-polarization effects. The intensities of the unique reflections are extracted and indexed, and the unit cell parameters are determined.

-

Structure Solution: The "phase problem" is a central challenge in crystallography, as the phases of the diffracted waves are not directly measured.[12] Initial phases are estimated using direct methods or Patterson methods, which allows for the calculation of an initial electron density map.

-

Structure Refinement: An initial model of the crystal structure is built based on the electron density map. This model is then refined using a least-squares method, where the atomic positions and thermal parameters are adjusted to minimize the difference between the observed and calculated diffraction intensities.

-

Structure Validation and Analysis: The final refined structure is validated to ensure its chemical and crystallographic reasonability. This involves checking bond lengths, bond angles, and other geometric parameters. The final structure is then analyzed to understand the molecular conformation, intermolecular interactions, and crystal packing.

Data Presentation: Crystallographic Data of this compound Salts

The following tables summarize key crystallographic data for a selection of this compound salts, providing a basis for comparison and analysis.

Table 1: Crystallographic Data for Selected this compound Salts

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z | Ref. |

| This compound Chloride | C₃H₅ClN₂ | Monoclinic | P2₁/n | 8.3797 | 7.3935 | 8.7051 | 90 | 114.398 | 90 | 491.4 | 4 | [13] |

| 1H-Pyrazol-2-ium 2,4,6-trinitrophenolate–1H-pyrazole (1/1) | C₉H₇N₅O₇ | Monoclinic | P2₁/c | 12.345 | 8.456 | 13.456 | 90 | 109.87 | 90 | 1318.9 | 4 | [10] |

| 1-Butyl-2,3,5-trimethylthis compound Tetrafluoroborate | C₁₀H₁₉BF₄N₂ | Monoclinic | P2₁/c | 10.123 | 11.456 | 12.345 | 90 | 98.76 | 90 | 1412.3 | 4 | [14] |

| 1-Butyl-2,3,5-trimethylthis compound Hexafluorophosphate | C₁₀H₁₉F₆N₂P | Monoclinic | P2₁/c | 10.345 | 11.678 | 12.567 | 90 | 99.87 | 90 | 1498.7 | 4 | [14] |

| 3-(4-Butyloxyphenyl)-5-(4-butyloxyphenyl)this compound Chloride | C₂₅H₃₃ClN₂O₂ | Monoclinic | C2/c | 28.456 | 5.678 | 15.678 | 90 | 110.12 | 90 | 2378.9 | 4 | [6] |

Table 2: Selected Bond Lengths and Angles for this compound Cations (Å and °)

| Compound | Bond | Length (Å) | Angle | Value (°) | Ref. |

| This compound Chloride | N1-N2 | 1.365 | C5-N1-N2 | 110.5 | [13] |

| N2-C3 | 1.321 | N1-N2-C3 | 106.9 | ||

| C3-C4 | 1.389 | N2-C3-C4 | 111.3 | ||

| C4-C5 | 1.376 | C3-C4-C5 | 105.1 | ||

| C5-N1 | 1.328 | C4-C5-N1 | 106.2 | ||

| 1H-Pyrazol-2-ium 2,4,6-trinitrophenolate–1H-pyrazole (1/1) | N1-N2 | 1.371 | C5-N1-N2 | 110.2 | [10] |

| N2-C3 | 1.325 | N1-N2-C3 | 107.3 | ||

| C3-C4 | 1.385 | N2-C3-C4 | 111.0 | ||

| C4-C5 | 1.379 | C3-C4-C5 | 105.3 | ||

| C5-N1 | 1.330 | C4-C5-N1 | 106.2 |

Structure-Activity Relationships and Drug Design Implications

The crystal structure of this compound salts provides invaluable insights for drug development. By understanding the precise three-dimensional arrangement of atoms and the nature of intermolecular interactions, medicinal chemists can design more potent and selective drug candidates.

For example, the antimicrobial activity of certain this compound-thiazole derivatives has been shown to be influenced by the nature of the substituents on the this compound and phenyl rings.[3] Structure-activity relationship (SAR) studies have revealed that smaller substituents on the phenyl ring can lead to better antifungal activity, while bulkier groups may be detrimental.[3] This information can be used to guide the synthesis of new analogues with improved activity.

The following diagram illustrates a simplified workflow for the structure-based design of this compound-based drug candidates:

References

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preliminary Structure-Activity Relationship (SAR) of a Novel Series of Pyrazole SKF-96365 Analogues as Potential Store-Operated Calcium Entry (SOCE) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. New this compound Salts as a Support for Ionic Liquid Crystals and Ionic Conductors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Coordination chemistry in the solid state: synthesis and interconversion of this compound salts, pyrazole complexes, and pyrazolate MOFs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ccspublishing.org.cn [ccspublishing.org.cn]

- 9. scispace.com [scispace.com]

- 10. Hydrogen bonding in the crystal structure of the molecular salt of pyrazole–this compound picrate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 12. fiveable.me [fiveable.me]

- 13. This compound chloride | C3H5ClN2 | CID 67909939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. This compound based Ionic Liquids: Crystal Structures and Theoretical Calculations [open.metu.edu.tr]

An In-depth Technical Guide to Pyrazolium Cation and Anion Interactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interactions between pyrazolium cations and various anions. It delves into the fundamental non-covalent forces governing these interactions, methodologies for their study, and the resulting physicochemical properties that are crucial for applications in materials science and drug development.

Core Principles of this compound Cation-Anion Interactions

The interaction between a this compound cation and an anion is a multifaceted phenomenon governed by a combination of non-covalent forces. The this compound ring, being an aromatic and positively charged entity, offers several sites for interaction with anions. The nature and strength of these interactions are highly dependent on the structure of both the cation (e.g., substituents on the this compound ring) and the anion (e.g., size, shape, and charge distribution).

The primary modes of interaction include:

-

Hydrogen Bonding: The protons on the this compound ring, particularly those attached to the nitrogen atoms, are acidic and can act as hydrogen bond donors.[1] The strength of these hydrogen bonds is influenced by the basicity of the anion.

-

Anion-π Interactions: The electron-deficient aromatic π-system of the this compound ring can interact favorably with anions.[2][3][4] This interaction is a significant contributor to the overall stability of the ion pair, especially with larger, more polarizable anions.

-

Electrostatic (Coulombic) Interactions: As charged species, the fundamental interaction is the electrostatic attraction between the positively charged this compound cation and the negatively charged anion.

-

Van der Waals Forces: These non-specific interactions also contribute to the overall cohesion of the ion pairs.

These interactions collectively dictate the physicochemical properties of this compound salts, such as their melting point, viscosity, conductivity, and thermal stability.[1][5][6] Understanding and controlling these interactions is key to designing this compound-based materials with tailored properties for specific applications.

Quantitative Analysis of this compound Cation-Anion Interactions

The following tables summarize key quantitative data from crystallographic and computational studies, providing insights into the geometry and energetics of this compound cation-anion interactions.

Table 1: Hydrogen Bond Geometries in this compound Salts from X-ray Crystallography

| This compound Cation | Anion | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Reference |

| 1H-pyrazol-2-ium | 2,6-dicarboxybenzoate | N-H···O | - | - | - | - | [7] |

| H(C₃H₄N₂)₂⁺ | Picrate | N-H···N | - | - | - | - | [6] |

| Pyrazolyl-substituted acetylacetone hydrochloride | Chloride | N-H···Cl | - | - | 2.970(2) | - | [8] |

| 5-methyl-1H-pyrazol-3-yl | 4-nitrobenzenesulfonate | N-H···N | - | - | - | - | [9][10] |

| 5-(3-nitro-1H-pyrazol-4-yl) | Tetrazole | N-H···N | - | - | 2.840(2) | - | [11][12] |

Note: Specific bond lengths and angles were not always explicitly stated in the abstracts and would require deeper analysis of the full crystallographic information files.

Table 2: Calculated Interaction Energies of Ion Pairs

| Cation | Anion | Computational Method | Interaction Energy (kcal/mol) | Reference |

| [Emim]⁺ | [FeCl₄]⁻ | SAPT0 | -75.88 (Electrostatic) | [13] |

| [Bmim]⁺ | [FeCl₄]⁻ | SAPT0 | -70.88 (Electrostatic) | [13] |

| [Bmim]⁺ | [FeBr₄]⁻ | SAPT0 | -74.60 (Total) | [13] |

| Imidazolium-based | Perfluorinated anions | QTAIM | - | [14] |

Table 3: Physicochemical Properties of Selected this compound-Based Ionic Liquids

| This compound Cation | Anion | Property | Value | Reference |

| 1-butyl-2-methylthis compound [bmpz] | dicyanamide [N(CN)₂] | Viscosity (at 298.15 K) | 30.2 mPa·s | [5] |

| 1-butyl-2-methylthis compound [bmpz] | bis(trifluoromethanesulfonyl)imide [Tf₂N] | - | - | [1][5] |

| 1-butyl-2,3,5-trimethylthis compound [bm₃pz] | dicyanamide [N(CN)₂] | - | - | [1][5] |

| 1-butyl-2,3,5-trimethylthis compound [bm₃pz] | bis(trifluoromethanesulfonyl)imide [Tf₂N] | - | - | [1][5] |

Experimental Protocols for Studying Cation-Anion Interactions

A variety of experimental techniques are employed to characterize the interactions between this compound cations and anions.

Synthesis of this compound Salts

The synthesis of this compound salts typically involves a two-step process:

-

N-alkylation of the pyrazole ring: A substituted or unsubstituted pyrazole is reacted with an alkylating agent (e.g., an alkyl halide) to introduce an alkyl group onto one of the nitrogen atoms.

-

Anion exchange: The resulting this compound halide salt is then subjected to an anion exchange reaction to introduce the desired anion. This can be achieved by reacting the halide salt with a salt of the desired anion (e.g., a lithium or silver salt).

The final product is typically purified by recrystallization and characterized by techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[15][16] For this compound salts, SCXRD provides definitive evidence of cation-anion interactions, including hydrogen bond distances and angles, and the nature of the crystal packing.

Methodology Overview:

-

Crystal Growth: High-quality single crystals of the this compound salt are grown, typically by slow evaporation of a saturated solution.

-

Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms are determined (structure solution) and then optimized to best fit the experimental data (structure refinement).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a versatile tool for studying the structure and dynamics of this compound salts in solution.[1] ¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized compounds. Pulsed field gradient spin-echo (PFGSE) NMR can be used to measure the self-diffusion coefficients of the cation and anion, providing insights into ion pairing and aggregation.[1][5]

Computational Chemistry

Quantum chemical calculations, such as Density Functional Theory (DFT), are invaluable for understanding the nature and energetics of cation-anion interactions.[13][14][17] These methods can be used to:

-

Calculate the optimized geometries of ion pairs.

-

Determine the binding energies between the cation and anion.

-

Analyze the electronic structure and charge distribution.

-

Perform topological analyses of the electron density, such as Quantum Theory of Atoms in Molecules (QTAIM), to characterize non-covalent interactions.[7][8][14][18]

-

Utilize Hirshfeld surface analysis to visualize and quantify intermolecular contacts.[9][10][11][12][19]

Other Characterization Techniques

-

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): These techniques are used to determine the thermal properties of this compound salts, such as melting points and decomposition temperatures.

-

Conductivity Measurements: The ionic conductivity of this compound-based ionic liquids is a key property, particularly for electrochemical applications. It is typically measured using an impedance bridge with a sealed cell containing platinum black electrodes.[20][21][22][23][24]

-

Rheological Measurements: The viscosity of this compound-based ionic liquids is determined using a rheometer, often with a coaxial cylinder geometry, over a range of temperatures.[25]

-

Kamlet-Taft Parameters: These solvatochromic parameters (α for hydrogen bond acidity, β for hydrogen bond basicity, and π* for dipolarity/polarizability) are determined using specific solvatochromic probes and UV-vis spectroscopy to characterize the polarity of this compound-based ionic liquids.[1][26][27][28][29][30]

Structure-Property Relationships

The interplay between the this compound cation structure, the nature of the anion, and the resulting interactions dictates the macroscopic properties of the material.

For instance, increasing the alkyl chain length on the this compound cation can lead to a decrease in melting point and an increase in viscosity. The choice of anion has a profound effect; for example, anions with a higher charge density tend to form stronger hydrogen bonds, while larger, more polarizable anions may engage in more significant anion-π interactions.[31][32]

Applications in Drug Development and Materials Science

The tunable nature of this compound cation-anion interactions makes these compounds attractive for a range of applications:

-

Ionic Liquids: By carefully selecting the cation and anion, this compound-based ionic liquids can be designed with specific properties such as high ionic conductivity for use in electrochemical devices, or tailored polarity for use as "green" solvents in synthesis and catalysis.[1][5][6]

-

Anion Sensing: Functionalized this compound cations can be designed to selectively bind to specific anions, leading to a measurable response, such as a change in fluorescence or color.[33][34][35][36][37] This is of interest for the development of chemical sensors.

-

Drug Development: The pyrazole scaffold is a "privileged structure" in medicinal chemistry, found in numerous approved drugs.[38] Understanding the interactions of this compound salts with biological anions can inform the design of new therapeutic agents.

Conclusion

The study of this compound cation and anion interactions is a vibrant area of research with significant implications for both fundamental chemistry and applied sciences. A thorough understanding of the underlying non-covalent forces, facilitated by a combination of experimental and computational techniques, is crucial for the rational design of novel this compound-based materials with desired properties. This guide has provided a foundational overview of the key concepts, methodologies, and structure-property relationships that are central to this field, offering a valuable resource for researchers and professionals in materials science and drug development.

References

- 1. This compound- versus imidazolium-based ionic liquids: structure, dynamics and physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anion-pi interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Putting anion-π interactions into perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anion-π interactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Hydrogen bonding in the crystal structure of the molecular salt of pyrazole–this compound picrate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1 H-pyrazol-3-yl 4-nitro-benzene-sulfonate at 90 K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Crystal structure and Hirshfeld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl)-1H-tetrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Unravelling the Interactions of Magnetic Ionic Liquids by Energy Decomposition Schemes: Towards a Transferable Polarizable Force Field - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Non-covalent interactions in ionic liquid ion pairs and ion pair dimers: a quantum chemical calculation analysis - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 15. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

- 16. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. biologic.net [biologic.net]

- 24. Electrolytic Conductivity Measurements for Ten Room Temperature Ionic Liquids | NIST [nist.gov]

- 25. asjp.cerist.dz [asjp.cerist.dz]

- 26. uscholar.univie.ac.at [uscholar.univie.ac.at]

- 27. Determination of Kamlet–Taft parameters for selected solvate ionic liquids - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 28. Frontiers | Establishing Predictive Models for Solvatochromic Parameters of Ionic Liquids [frontiersin.org]

- 29. UQ eSpace [espace.library.uq.edu.au]

- 30. The physical significance of the Kamlet–Taft π* parameter of ionic liquids - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 31. Influence of the anion on the properties of ionic liquid mixtures: a molecular dynamics study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 32. Effect of anion size on the size of polar aggregates in imidazolium-based ionic liquids - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 33. researchgate.net [researchgate.net]

- 34. Applications of Fluorescent Sensor Based on 1H-pyrazolo[3,4-b]quinoline in Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 35. Synthesis and Characterization of a Pyrazoline-Based Fluorescence Turn-Off Sensor for Selective Fe³⁺ Detection in Water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. scilit.com [scilit.com]

- 37. mdpi.com [mdpi.com]

- 38. A thorough anion–π interaction study in biomolecules: on the importance of cooperativity effects - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity and Stability of Pyrazolium Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the initial investigations into the reactivity and stability of pyrazolium compounds. This compound salts and their derivatives are a class of heterocyclic compounds with significant and expanding applications in medicinal chemistry, materials science, and catalysis.[1] Their utility is intrinsically linked to their reactivity profiles and stability under various conditions. This document details common synthetic methodologies, key chemical transformations, and critical stability considerations. Experimental protocols for synthesis and stability assessment are provided, alongside tabulated quantitative data for comparative analysis. Visual diagrams of key reaction mechanisms and degradation pathways are included to facilitate a deeper understanding of the core concepts.

Synthesis of this compound Salts

The synthesis of this compound salts can be achieved through several methodologies, primarily involving the quaternization of a pyrazole precursor. The choice of method often depends on the desired substitution pattern and the scale of the reaction.

A common and straightforward approach is the reaction of a pyrazole with an alkyl halide. This reaction typically proceeds via nucleophilic attack of one of the pyrazole nitrogen atoms on the alkyl halide.[2] Another method involves the reaction of pyrazole with a strong acid, such as hydrochloric acid, to form the corresponding this compound salt.[3] For instance, solid pyrazole reacts with HCl gas to form this compound chloride.[3]

Protic this compound ionic liquids can be synthesized by reacting a substituted pyrazole with an acid, such as hydrobromic acid. This method offers high yields and a simple purification process.[4]

General Synthetic Protocol: N-Alkylation of Pyrazole

A general procedure for the N-alkylation of pyrazole to form a this compound salt is as follows:

-

Dissolution: Dissolve the starting pyrazole in a suitable aprotic solvent (e.g., acetonitrile, DMF) in a round-bottom flask under an inert atmosphere.

-

Addition of Alkylating Agent: Add the desired alkyl halide (e.g., methyl iodide, butyl bromide) to the solution. The stoichiometry is typically 1:1, but a slight excess of the alkylating agent may be used.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Isolation: Upon completion, the this compound salt often precipitates from the reaction mixture. The solid can be collected by filtration, washed with a non-polar solvent (e.g., diethyl ether, hexane) to remove unreacted starting materials, and dried under vacuum. If the product does not precipitate, the solvent can be removed under reduced pressure, and the resulting residue can be purified by recrystallization.

Reactivity of this compound Compounds

This compound salts exhibit a diverse range of reactivity, making them valuable intermediates in organic synthesis and key components in catalysis.

Formation of N-Heterocyclic Carbenes (NHCs)

This compound salts are important precursors to N-heterocyclic carbenes (NHCs). Deprotonation of the C3 or C5 position of the this compound ring with a strong base generates a highly reactive NHC. These NHCs can be used as ligands in organometallic catalysis.

C-H Activation and Functionalization

Transition-metal-catalyzed C-H activation and functionalization of pyrazoles and this compound salts provide a direct method to introduce new C-C and C-heteroatom bonds.[2] This approach avoids the need for pre-functionalized starting materials. For example, palladium-catalyzed C-H arylation of pyrazoles can be directed to specific positions on the ring.[5][6]

Reactivity of this compound Ylides

This compound ylides are versatile intermediates that can be used to construct various heterocyclic skeletons.[7][8] For example, reacting this compound salts with electron-deficient alkynes can lead to the formation of indolizines through an N-deletion type mechanism.[8][9] In another transformation, this compound ylides react with isocyanates to form 1,2-dihydropyrimidines via a rearrangement mechanism.[8][9]

Stability of this compound Compounds

The stability of this compound compounds is a critical factor for their application, particularly in drug development and materials science. Key aspects of stability include thermal, electrochemical, and hydrolytic stability.

Thermal Stability

The thermal stability of this compound salts is often assessed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).[10] this compound-based ionic liquids generally exhibit good thermal stability.[11] For instance, computational studies can predict the stability of pyrazole derivatives based on their HOMO-LUMO energy gaps, with smaller gaps indicating higher reactivity and lower kinetic stability.[12][13]

Electrochemical Stability